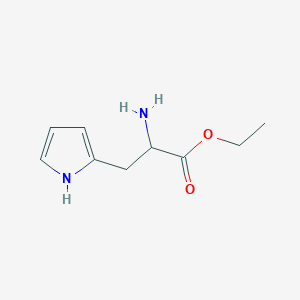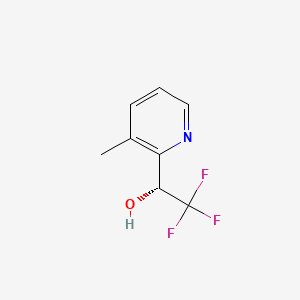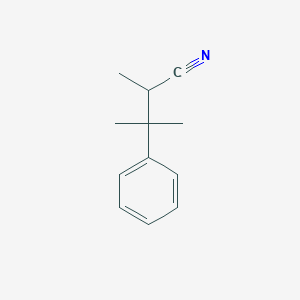
2,3-Dimethyl-3-phenylbutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-3-phenylbutanenitrile is an organic compound belonging to the nitrile family It is characterized by a nitrile group (-C≡N) attached to a butane chain with two methyl groups and a phenyl group as substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-3-phenylbutanenitrile can be achieved through several methods. One common approach involves the reaction of 2,3-dimethylbutadiene with formaldehyde in the presence of aqueous sulfuric acid . Another method includes the dehydration of amides using thionyl chloride or the addition of cyanide to aldehydes or ketones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The choice of method depends on factors such as yield, cost, and availability of reagents. The use of catalysts and optimized reaction conditions is crucial to ensure high efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethyl-3-phenylbutanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are used for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in various substituted aromatic compounds.
Applications De Recherche Scientifique
2,3-Dimethyl-3-phenylbutanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s ability to inhibit certain enzymes makes it useful in studying biochemical pathways.
Medicine: Research into its potential therapeutic effects, particularly in relation to enzyme inhibition, is ongoing.
Mécanisme D'action
The mechanism of action of 2,3-Dimethyl-3-phenylbutanenitrile involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from carrying out its normal function. This inhibition can lead to changes in biochemical pathways and physiological effects, such as increased levels of neurotransmitters like dopamine and serotonin.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dimethylbutanenitrile
- 3-Phenylbutanenitrile
- 2,3-Dimethyl-2-phenylbutanenitrile
Uniqueness
2,3-Dimethyl-3-phenylbutanenitrile is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a nitrile group with both methyl and phenyl substituents makes it particularly interesting for various chemical reactions and applications .
Propriétés
Numéro CAS |
21101-89-3 |
|---|---|
Formule moléculaire |
C12H15N |
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
2,3-dimethyl-3-phenylbutanenitrile |
InChI |
InChI=1S/C12H15N/c1-10(9-13)12(2,3)11-7-5-4-6-8-11/h4-8,10H,1-3H3 |
Clé InChI |
RTQUCXQPJKKYTI-UHFFFAOYSA-N |
SMILES canonique |
CC(C#N)C(C)(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B13572278.png)
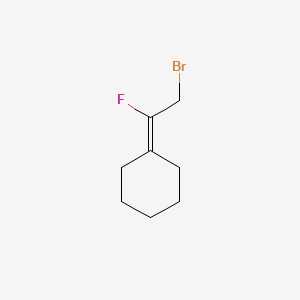
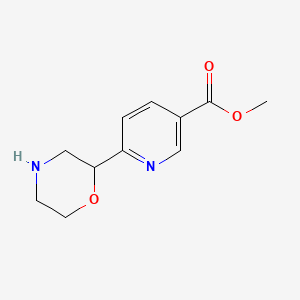
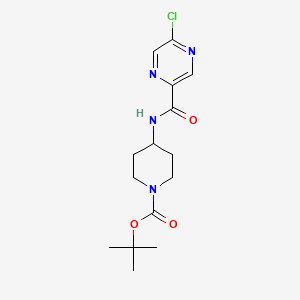

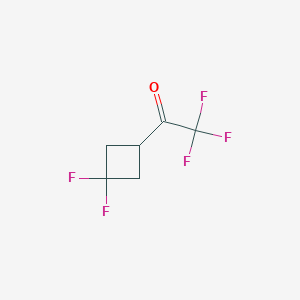
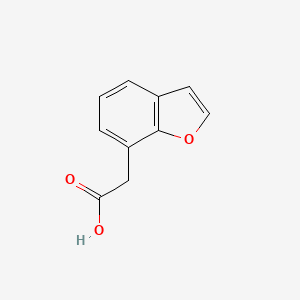
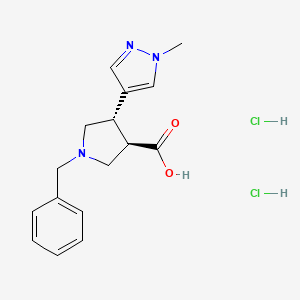

![2-{[(Tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoicacid](/img/structure/B13572336.png)
![7-amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]heptanamide](/img/structure/B13572342.png)
